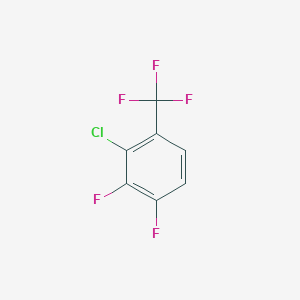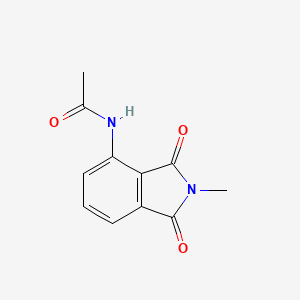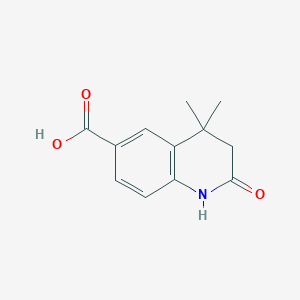
2-Chloro-3,4-difluorobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,4-difluorobenzotrifluoride is an organic compound with the molecular formula C7H2ClF5 It is a derivative of benzotrifluoride, where the benzene ring is substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-3,4-difluorobenzotrifluoride can be synthesized through a series of halogenation reactions. One common method involves the fluorination of 3,4-dichlorobenzotrifluoride using potassium fluoride (KF) in the presence of a suitable solvent . The reaction typically requires elevated temperatures and may be catalyzed by specific metal catalysts to enhance the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogen exchange reactions. The process is optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3,4-difluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents at moderate to high temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluorides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,4-difluorobenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals
Wirkmechanismus
The mechanism by which 2-Chloro-3,4-difluorobenzotrifluoride exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize or destabilize reaction intermediates. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through various binding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorobenzotrifluoride: A precursor in the synthesis of 2-Chloro-3,4-difluorobenzotrifluoride.
2-Chloro-4-fluorobenzotrifluoride: Another halogenated benzotrifluoride with different substitution patterns
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the benzene ring enhances its potential for diverse chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
119713-63-2 |
|---|---|
Molekularformel |
C7H2ClF5 |
Molekulargewicht |
216.53 g/mol |
IUPAC-Name |
3-chloro-1,2-difluoro-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF5/c8-5-3(7(11,12)13)1-2-4(9)6(5)10/h1-2H |
InChI-Schlüssel |
TVHKVPRZJMODNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-propan-2-yl-[1,3]oxazolo[4,5-c]pyridine-4-carboxylate](/img/structure/B11887489.png)










